molecular formula C11H14ClNO B14842867 3-Chloro-2-cyclopropoxy-N,N-dimethylaniline

3-Chloro-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14842867
M. Wt: 211.69 g/mol
InChI Key: AXIKMXMGONCTMY-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the third position, a cyclopropoxy group at the second position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the third position.

    Cyclopropoxylation: The next step involves the introduction of the cyclopropoxy group at the second position. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    N,N-Dimethylation: Finally, the nitrogen atom is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-cyclopropoxy-N,N-dimethylaniline: Similar structure but with the chloro and cyclopropoxy groups at different positions.

    3-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group.

    2-Cyclopropoxy-N,N-dimethylaniline: Lacks the chloro group.

Uniqueness

3-Chloro-2-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-chloro-2-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14ClNO/c1-13(2)10-5-3-4-9(12)11(10)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

AXIKMXMGONCTMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

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